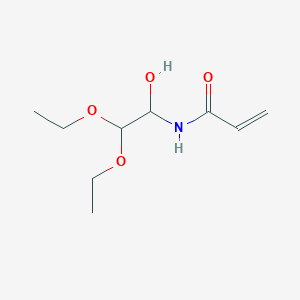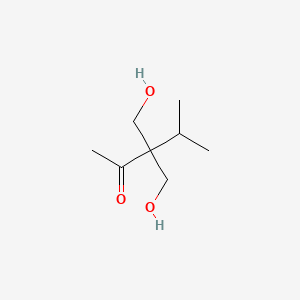
2-Chloro-1-propylpyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-propylpyridin-1-ium chloride is an organic compound that belongs to the class of ionic liquids. These are salts that are liquid at room temperature and are composed of organic cations and inorganic or organic anions. This compound is known for its unique properties, including good chemical and thermal stability, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-propylpyridin-1-ium chloride typically involves the reaction of 2-chloropyridine with propyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: 2-chloropyridine and propyl chloride.
Base: A suitable base such as sodium hydroxide or potassium carbonate.
Solvent: An organic solvent like acetonitrile or dichloromethane.
Reaction Conditions: The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-propylpyridin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The compound can participate in addition reactions with various electrophiles
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-1-propylpyridin-1-ium chloride, while oxidation with potassium permanganate could produce 2-chloro-1-propylpyridin-1-ium oxide .
Aplicaciones Científicas De Investigación
2-Chloro-1-propylpyridin-1-ium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its unique properties as an ionic liquid.
Biology: The compound is studied for its potential use in biological systems, including as a medium for enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in industrial processes such as electroplating, extraction, and separation techniques
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-propylpyridin-1-ium chloride involves its interaction with various molecular targets and pathways. As an ionic liquid, it can disrupt the structure of biological membranes, leading to changes in membrane permeability and function. Additionally, it can interact with proteins and enzymes, affecting their activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium chloride
Uniqueness
Compared to these similar compounds, 2-Chloro-1-propylpyridin-1-ium chloride has unique properties due to the presence of the pyridine ring and the chloro substituent. These structural features contribute to its distinct chemical reactivity and physical properties, making it suitable for specific applications where other ionic liquids may not be as effective .
Propiedades
Número CAS |
112261-41-3 |
|---|---|
Fórmula molecular |
C8H11Cl2N |
Peso molecular |
192.08 g/mol |
Nombre IUPAC |
2-chloro-1-propylpyridin-1-ium;chloride |
InChI |
InChI=1S/C8H11ClN.ClH/c1-2-6-10-7-4-3-5-8(10)9;/h3-5,7H,2,6H2,1H3;1H/q+1;/p-1 |
Clave InChI |
BFPCKOMGYUFNLB-UHFFFAOYSA-M |
SMILES canónico |
CCC[N+]1=CC=CC=C1Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane](/img/structure/B14301470.png)

![1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14301477.png)


![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)



![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)

